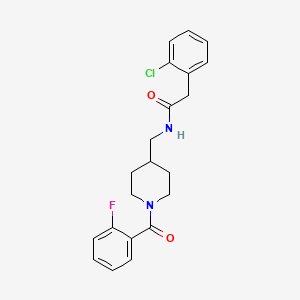
2-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-Chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide typically involves multi-step chemical processes that may include chloroacetylation, amidation, and reactions with various reagents to introduce specific functional groups such as fluorobenzoyl and piperidin-4-yl methyl groups. These processes are carefully designed to achieve high purity and yield of the target compound (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds like this compound, is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These techniques provide detailed information on the orientation of different functional groups and overall molecular geometry, which is critical for understanding the compound's reactivity and properties (Saravanan et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, including hydrolysis, oxidation, and reactions with nucleophiles or electrophiles, depending on the functional groups present in the molecule. These reactions can significantly alter the compound's properties and potential applications. For instance, oxidation reactivity channels for similar compounds have been studied to understand their transformation under different conditions (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of compounds like this compound, such as melting point, boiling point, solubility, and stability, are determined by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical synthesis, material science, and potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are influenced by the presence and position of functional groups within the compound's structure. Studies on similar compounds have provided insights into their ligand-protein interactions, photovoltaic efficiency, and non-linear optical activity, highlighting the versatile nature of these acetamide derivatives in different chemical and biological contexts (Mary et al., 2020).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research has been conducted on analogs of the compound, focusing on their spectroscopic and quantum mechanical properties. These studies include vibrational spectra and electronic properties analysis, which are crucial for understanding the compound's potential applications in dye-sensitized solar cells (DSSCs) and as photosensitizers due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, the non-linear optical (NLO) activity, which is essential for various optical applications, has been investigated. Molecular docking studies have also been performed to understand the binding interactions of these analogs with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Antibacterial Activity
Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds have shown moderate inhibitory activity against various bacterial strains, indicating their potential use in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
Derivatives related to the compound have been synthesized and tested for their anticancer activity. These studies include the development of fluoro-substituted benzo[b]pyran compounds, which have shown promising results against lung cancer cell lines at low concentrations, suggesting their potential as anticancer agents (Hammam et al., 2005).
Oxidation Reactivity
Research into the chemical oxidation of related compounds has produced various products, depending on the oxidant and reaction conditions. These findings are significant for understanding the compound's reactivity and potential applications in synthesis and material science (Pailloux et al., 2007).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-18-7-3-1-5-16(18)13-20(26)24-14-15-9-11-25(12-10-15)21(27)17-6-2-4-8-19(17)23/h1-8,15H,9-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBANIZZAFVOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)
![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

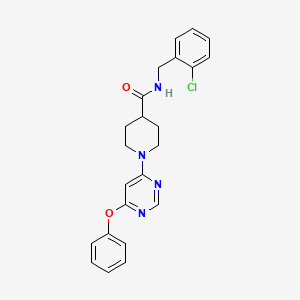
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)
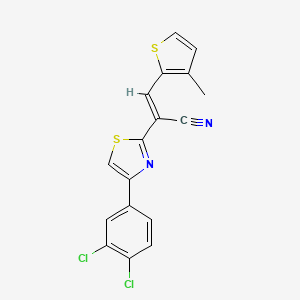
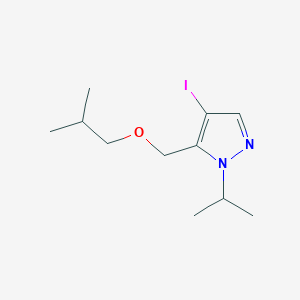
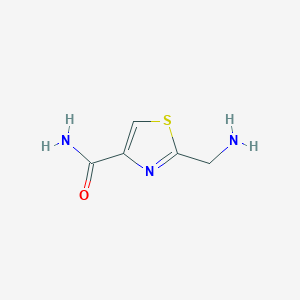
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)
